molecular formula C12H16N2O2 B12087540 (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide

Cat. No.: B12087540
M. Wt: 220.27 g/mol
InChI Key: KFZNLPCWKLRODA-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide typically involves the reaction of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide product, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to interact with biological targets and inhibit the growth of harmful microorganisms and cancer cells.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its hydrazide group can form stable complexes with metal ions, which may be useful in drug development and delivery systems.

Industry

Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzymatic activity or the stabilization of certain molecular structures, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid hydrazide: Similar structure but lacks the tetrahydro modification.

    Naphthalene-2-acetic acid hydrazide: Differently substituted naphthalene ring.

    Benzeneacetic acid hydrazide: Simplified structure with a benzene ring instead of naphthalene.

Uniqueness

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid hydrazide is unique due to the presence of the tetrahydro-naphthalene ring, which imparts distinct chemical and physical properties. This modification can enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetohydrazide

InChI

InChI=1S/C12H16N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8,13H2,(H,14,15)

InChI Key

KFZNLPCWKLRODA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OCC(=O)NN

Origin of Product

United States

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